

Synthesis and Purification of 4-Aminobenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

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This guide provides a comprehensive overview of the synthesis and purification of **4-Aminobenzohydrazide** (p-Aminobenzohydrazide), a versatile intermediate in the development of various therapeutic agents. The document details a reliable two-step synthetic pathway, purification protocols, and complete characterization data.

Synthesis Pathway

The most common and efficient synthesis of **4-Aminobenzohydrazide** begins with the readily available starting material, 4-aminobenzoic acid. The process involves two sequential reactions:

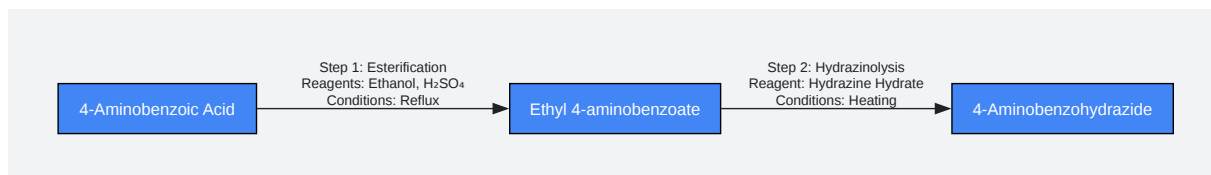
- Fischer Esterification:** The carboxylic acid group of 4-aminobenzoic acid is first converted to an ethyl ester, yielding ethyl 4-aminobenzoate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol which also acts as the solvent.
- Hydrazinolysis:** The resulting ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide product, **4-Aminobenzohydrazide**.

This synthetic route is reliable and generally produces high yields of the desired product.

Experimental Workflow and Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of **4-Aminobenzohydrazide**.

The diagram below illustrates the two-step synthesis from the starting material to the final product.



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Figure 1: Synthesis workflow for **4-Aminobenzohydrazide**.

This protocol details the Fischer esterification of 4-aminobenzoic acid.

- **Reaction Setup:** To a round-bottom flask containing absolute ethanol (100 mL), add 4-aminobenzoic acid (13.7 g, 0.1 mol).
- **Acid Catalyst Addition:** Carefully add concentrated sulfuric acid (10 mL) to the suspension while stirring.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol.
- **Neutralization and Precipitation:** Pour the concentrated residue into 200 mL of cold water. Slowly neutralize the solution to a pH of 8 using a saturated solution of potassium carbonate. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water (100 mL).

- Drying: Dry the isolated solid in a vacuum oven to yield ethyl 4-aminobenzoate. An expected yield of approximately 90% can be achieved[1].

This protocol describes the conversion of the intermediate ester to the final hydrazide product.

- Reaction Setup: In a sealed vessel, combine ethyl 4-aminobenzoate (8.26 g, 50 mmol) and hydrazine hydrate (10.0 g, 200 mmol)[1].
- Heating: Heat the mixture to 110 °C for 90 minutes. The reaction is typically conducted without a solvent, using the excess hydrazine hydrate as the reaction medium[1]. Alternatively, the reaction can be performed by stirring the ester and hydrazine hydrate in ethanol at room temperature for 12 hours[2].
- Isolation and Purification: Upon completion, the crude product is purified by recrystallization.

Recrystallization is an effective method for purifying the final product.

- Solvent Selection: Dissolve the crude **4-Aminobenzohydrazide** product in a minimum amount of hot ethanol. A mixture of ethanol with a few drops of water can also be effective[2].
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum. This process typically yields the final product with high purity and an expected yield of around 85%[1].

Compound Characterization Data

The identity and purity of the synthesized **4-Aminobenzohydrazide** should be confirmed using the following analytical data.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ N ₃ O	[3][4]
Molecular Weight	151.17 g/mol	[3][4]
Appearance	White to off-white crystalline powder	
Melting Point	225-228 °C	[1][5]
Solubility	Soluble in DMSO, dilute acids; sparingly soluble in water, ethanol	[5]

Analysis Type	Data	Reference(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.15 (s, 1H, -CONH-), 7.56 (d, J=8.6 Hz, 2H, Ar-H), 6.54 (d, J=8.6 Hz, 2H, Ar-H), 5.57 (s, 2H, -ArNH ₂), 4.25 (s, 2H, -NHNH ₂)	[6]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 166.1, 152.0, 129.2, 118.8, 112.9	[7]
FT-IR (KBr, cm ⁻¹)	3400-3100 (N-H stretch), 1670 (C=O stretch, amide I), ~1600 (N-H bend)	[1]
Mass Spec. (EI)	m/z 151 (M ⁺), 120, 92, 65	[4]
Mass Spec. (LC-MS, ESI)	m/z 152 [M+H] ⁺	[1]

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